molecular formula C6H8ClI B2992971 1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2242694-05-7

1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane

Cat. No.: B2992971
CAS No.: 2242694-05-7
M. Wt: 242.48
InChI Key: XYGHRKAOSWIOGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane is a compound belonging to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields of research and industry. The bicyclo[1.1.1]pentane scaffold is often used as a bioisostere for para-substituted benzene rings, providing enhanced solubility, membrane permeability, and metabolic stability .

Chemical Reactions Analysis

1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases, radical initiators, and various nucleophiles. The major products formed depend on the specific reaction conditions and the reagents used.

Mechanism of Action

The mechanism of action of 1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane involves its interaction with specific molecular targets. The compound’s unique three-dimensional structure allows it to fit into binding sites that are otherwise inaccessible to flat molecules. This can lead to selective inhibition or activation of biological pathways, making it a valuable tool in drug discovery .

Comparison with Similar Compounds

1-(Chloromethyl)-3-iodobicyclo[1.1.1]pentane is unique compared to other similar compounds due to its specific substituents and the resulting properties. Similar compounds include:

These comparisons highlight the versatility and unique properties of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

1-(chloromethyl)-3-iodobicyclo[1.1.1]pentane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClI/c7-4-5-1-6(8,2-5)3-5/h1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYGHRKAOSWIOGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)I)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.48 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.